2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry . It has a pyrazolo[3,4-d]pyrimidine core, which is a type of fused pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms and are known to exhibit a range of pharmacological effects . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .
Synthesis Analysis
While the exact synthesis of this compound is not provided, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the pyrimidine ring, followed by the introduction of the various substituents .Molecular Structure Analysis
The compound contains several aromatic rings (the phenyl ring, the pyrimidine ring, and the thiazole ring), which likely contribute to its overall stability and may influence its interactions with biological targets .Chemical Reactions Analysis
The presence of various functional groups in the compound suggests that it could undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple aromatic rings in this compound likely increases its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Radioligand Development for PET Imaging
This compound is related to a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which have been identified as selective ligands of the translocator protein (18 kDa). Specifically, compounds within this series have been designed with fluorine atoms in their structure to enable labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). The research focuses on creating radioligands like DPA-714 and its derivatives for imaging translocator proteins, which are recognized as early biomarkers of neuroinflammatory processes. Such radioligands can provide valuable insights into neuroinflammatory conditions when used in PET imaging studies (Dollé et al., 2008).
Development of Neuroinflammation PET Imaging Agents
Further advancements in the series of pyrazolo[1,5-a]pyrimidines closely related to the compound have been synthesized and biologically evaluated for their binding potential to the translocator protein 18 kDa (TSPO). These derivatives, recognized as early biomarkers of neuroinflammatory processes, have displayed subnanomolar affinity for the TSPO. Some derivatives were radiolabeled with fluorine-18, and their biodistribution was investigated through in vitro autoradiography and PET imaging on rodent models of neuroinflammation. The brain uptake and localized accumulation of these compounds confirm their potential as in vivo PET radiotracers, specifically highlighting their efficacy in imaging neuroinflammation (Damont et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6OS2/c1-10-7-27-17(22-10)23-14(25)8-26-16-13-6-21-24(15(13)19-9-20-16)12-4-2-11(18)3-5-12/h2-7,9H,8H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBKZEAZADWLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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